3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
Introduction to 3-(5-(Furan-2-yl)-7-(Trifluoromethyl)-Triazolo[1,5-a]Pyrimidin-2-yl)Propanoic Acid in Contemporary Medicinal Chemistry
Structural Classification Within the Triazolo[1,5-a]Pyrimidine Pharmacophore Landscape
The compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a bicyclic system where a 1,2,4-triazole ring is fused at the 1- and 5-positions of a pyrimidine ring (Figure 1). This planar aromatic system enables π-π stacking interactions with biological targets, while substituents at positions 2, 5, 6, and 7 modulate electronic and steric properties.
Table 1: Structural Features of Representative Triazolo[1,5-a]Pyrimidine Derivatives
The furan-2-yl group at position 5 introduces oxygen-based hydrogen bond acceptors, while the trifluoromethyl group at position 7 provides electron-withdrawing effects that stabilize the aromatic system against oxidative metabolism. The propanoic acid side chain at position 6 facilitates ionic interactions with basic amino acid residues in target proteins.
Historical Evolution of Furan-Containing Heterocyclic Scaffolds in Drug Discovery
Furan derivatives have transitioned from natural product isolates to engineered pharmacophores over seven decades:
1950–1980 : Natural furanoids like psoralen dominated therapeutic applications, primarily in photochemotherapy.
1990s : Synthetic furans emerged in antimicrobials (nitrofurantoin) and antifungals (furazolidone), leveraging the ring’s ability to disrupt microbial nucleic acid synthesis.
2000s : Furan integration into kinase inhibitors (e.g., sorafenib analogs) capitalized on the heterocycle’s capacity to occupy ATP-binding pockets through water-mediated hydrogen bonds.
2010–Present : Hybrid scaffolds like the subject compound combine furan’s synthetic versatility with advanced physicochemical tuning. The 5-(furan-2-yl) substitution in triazolopyrimidines enhances aqueous solubility (cLogP reduction of 0.8–1.2 vs. phenyl analogs) while maintaining membrane permeability.
Key Advancements:
Role of Trifluoromethyl Groups in Enhancing Bioactivity and Metabolic Stability
The -CF₃ group at position 7 induces three synergistic effects:
Electronic Modulation :
The strong electron-withdrawing effect (-I, σ = 0.54) increases the triazolopyrimidine core’s electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Quantum mechanical calculations show a 12–15% increase in binding energy compared to methyl analogs.Metabolic Resistance :
Cytochrome P450 enzymes exhibit reduced affinity for CF₃-containing compounds due to:Lipophilicity Optimization :
While the -CF₃ group increases logP by 0.7–1.0 units compared to -H, this is offset by the furan’s polar nature (logP reduction of 0.5), achieving balanced membrane permeability/aqueous solubility (clogP = 2.1 for subject compound vs. 3.3 for 7-methyl analog).
Table 2: Impact of Trifluoromethyl Substitution on Pharmacokinetic Parameters
| Parameter | 7-CF₃ Derivative | 7-CH₃ Analog | Improvement |
|---|---|---|---|
| Plasma Half-life (rat) | 4.7 h | 2.1 h | 124% |
| Microsomal Stability | 82% remaining | 47% remaining | 74% |
| CACO-2 Permeability | 18 × 10⁻⁶ cm/s | 22 × 10⁻⁶ cm/s | -18% |
| Aqueous Solubility | 89 µM | 112 µM | -21% |
Data adapted from triazolopyrimidine structure-activity relationship studies. The trifluoromethyl group’s metabolic stabilization outweighs its modest impact on solubility, making it indispensable for in vivo efficacy.
Properties
IUPAC Name |
3-[5-(furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O3/c14-13(15,16)9-6-7(8-2-1-5-23-8)17-12-18-10(19-20(9)12)3-4-11(21)22/h1-2,5-6H,3-4H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVONBNYMWDCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Physical Properties
- Molecular Weight : 435.39 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to our compound. For instance, triazolo[4,3-a]pyrazine derivatives exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) were reported as 32 µg/mL and 16 µg/mL respectively for certain derivatives .
Anti-inflammatory Properties
The compound's structural similarity to known COX-II inhibitors suggests potential anti-inflammatory effects. A study on various diaryl heterocycles demonstrated that some derivatives showed IC50 values as low as 0.011 µM against COX-II, indicating strong inhibitory activity . This suggests that the compound could be explored for its anti-inflammatory effects.
The proposed mechanism of action for compounds with similar structures involves the inhibition of key enzymes in bacterial cell wall synthesis and inflammatory pathways. For example, interactions with amino acid residues in target proteins can disrupt normal function, leading to antimicrobial and anti-inflammatory effects .
Study 1: Antibacterial Evaluation
In a recent study assessing the antibacterial properties of various triazole derivatives, compounds structurally related to our target showed promising results. The derivatives were evaluated using microbroth dilution methods, revealing that modifications at specific sites enhanced activity against resistant strains of bacteria .
Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory potential of novel pyrazole derivatives indicated that compounds with similar scaffolds exhibited significant COX-II inhibition. The best-performing compounds showed enhanced selectivity and potency compared to traditional anti-inflammatory drugs like Celecoxib .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Target | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | |
| Antibacterial | Escherichia coli | 16 µg/mL | |
| COX-II Inhibition | COX-II Protein | 0.011 µM |
Table 2: Structure-Activity Relationship Insights
| Compound Structure | Activity Observed | Notes |
|---|---|---|
| Triazolo[4,3-a]pyrazine | Moderate to good antibacterial | Effective against resistant strains |
| Diaryl heterocycles | Strong COX-II inhibition | Potency higher than standard drugs |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of triazolopyrimidines are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Role of the Trifluoromethyl Group :
- The -CF₃ group at position 7 is a common feature in bioactive triazolopyrimidines, contributing to electron-withdrawing effects and metabolic stability .
- In compound 60 , replacement of -CF₃ with a 4-chlorophenethylamine reduces metabolic stability but enhances target binding affinity .
Impact of Position 5 Substituents: Furan-2-yl (target compound): Enhances π-π stacking with aromatic residues in enzymes . 1-Methylpyrazol-4-yl (Catalog 208659): Increases steric bulk, possibly affecting binding pocket accessibility .
Propanoic Acid vs. Other Position 2 Groups: The propanoic acid moiety in the target compound improves water solubility (logP ~1.5) compared to lipophilic groups like thioethers (logP ~3.2 in compound 20) . Amine or morpholine substituents (e.g., compound 64) reduce solubility but enhance membrane permeability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazolo-pyrimidine core. For example, acylation of amino derivatives (e.g., 7-amino-substituted triazolo-pyrimidines) with acyl chlorides in dry dioxane under reflux, followed by purification via flash chromatography (EtOAc/light petroleum gradient) . Substituents like the furan-2-yl group are introduced via nucleophilic substitution or coupling reactions. The trifluoromethyl group is often incorporated using CF3-containing building blocks early in the synthesis .
Q. How can the purity and identity of this compound be confirmed in academic research?
- Methodological Answer :
- Purity : HPLC with UV detection (≥95% purity threshold) or <sup>1</sup>H-NMR to assess impurity peaks .
- Structural Confirmation : <sup>1</sup>H- and <sup>13</sup>C-NMR for functional group analysis, IR spectroscopy for carbonyl (C=O) and carboxylic acid (O-H) identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What solvent systems are optimal for purification via column chromatography?
- Answer : Gradient elution with ethyl acetate (EtOAc) and light petroleum (3:7 to 2:8 ratios) is effective for isolating triazolo-pyrimidine derivatives, as demonstrated in similar compounds . For polar impurities, methanol/dichloromethane (1:9) may enhance separation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, monoclinic systems (space group P21/c) require precise unit cell parameter refinement (e.g., a = 9.08 Å, b = 9.06 Å, c = 27.26 Å, β = 99.46°). Discrepancies in bond lengths (mean σ(C–C) = 0.004 Å) or thermal parameters should be addressed using software like SHELXL for anisotropic displacement modeling .
Q. What strategies mitigate discrepancies in biological activity data across similar triazolo-pyrimidine derivatives?
- Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan-2-yl vs. phenyl groups) on target binding using molecular docking or isothermal titration calorimetry (ITC) .
- Control Experiments : Validate assay conditions (e.g., pH, incubation time) to rule out artifactual inhibition. For instance, trifluoromethyl groups enhance lipophilicity but may reduce solubility, requiring DMSO optimization .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
